7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane
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Overview
Description
7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[44]nonane is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane can be achieved through various synthetic routes. One common method involves the condensation of pyridine derivatives with appropriate amines under controlled conditions. For instance, the reaction between 3-pyridinecarboxaldehyde and 1,7-diazaspiro[4.4]nonane in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,7-Diazaspiro[4.4]nonane: Lacks the methyl and pyridinyl groups, making it less versatile.
7-Methyl-1-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonane: Similar structure but with a different position of the pyridine ring, affecting its reactivity and binding properties.
Uniqueness
7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
646056-36-2 |
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Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
7-methyl-1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3/c1-15-9-6-13(11-15)5-3-8-16(13)12-4-2-7-14-10-12/h2,4,7,10H,3,5-6,8-9,11H2,1H3 |
InChI Key |
LZPRBZUMUFPWFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN2C3=CN=CC=C3 |
Origin of Product |
United States |
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